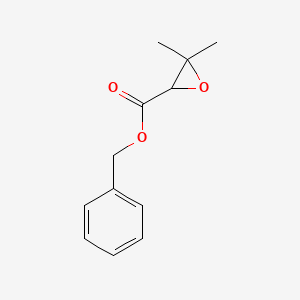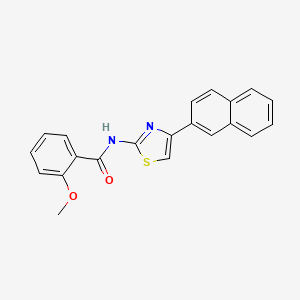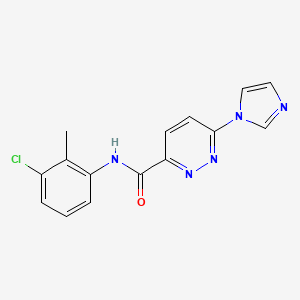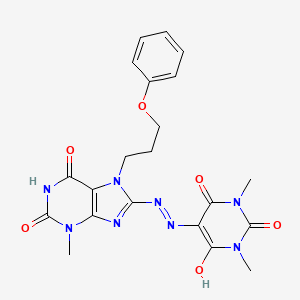
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H22N8O6 and its molecular weight is 482.457. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Tandem Reactions and Heterocyclic Compounds Synthesis
The study by Gobouri et al. (2016) explored tandem reactions using nitrile imines, leading to the synthesis of novel heterocyclic compounds. These compounds were examined for their biological activities, indicating the potential for developing new therapeutic agents (Gobouri, Mohamed, & Amin, 2016).
Characterization and Tautomerism of Pyrimidine Derivatives
Sharma et al. (2017) focused on synthesizing a new family of compounds that combines pyrimidine derivatives through a hydrazone moiety. These compounds were characterized and their tautomerism studied, contributing to the understanding of their chemical properties (Sharma et al., 2017).
Weak Interactions and Molecular Modeling
Intermolecular Organic “Sandwich” Complexes
Research by Khrustalev et al. (2008) presented the investigation of weak interactions in barbituric acid derivatives, highlighting the formation of steady intermolecular sandwich-like complexes. This study provides insight into the structural aspects of these compounds and their potential as building blocks in molecular design (Khrustalev, Krasnov, & Timofeeva, 2008).
Molecular Modeling Studies for Anticancer Drugs
The work of Santana et al. (2020) involved complete chemical shift assignment and molecular modeling studies of chromene derivatives, suggesting their potential as DNA intercalators and leads for new anticancer drugs (Santana et al., 2020).
Antioxidant Properties and Heterocyclic Synthesis
Antioxidant Properties of Pyridinols
The study by Wijtmans et al. (2004) on the synthesis of a novel class of chain-breaking antioxidants, namely pyridinols, demonstrates the significant role of such compounds in mitigating oxidative stress, which is a key factor in many diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of these compounds in producing a variety of biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012).
properties
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O6/c1-26-15-14(16(30)23-20(26)33)29(10-7-11-35-12-8-5-4-6-9-12)19(22-15)25-24-13-17(31)27(2)21(34)28(3)18(13)32/h4-6,8-9,31H,7,10-11H2,1-3H3,(H,23,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWHNPMDPXKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)
![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)
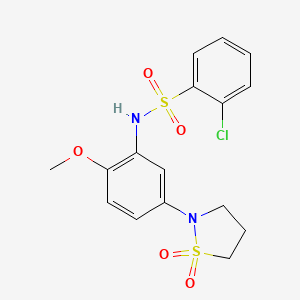
![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2727375.png)


![1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
